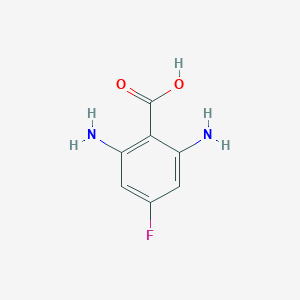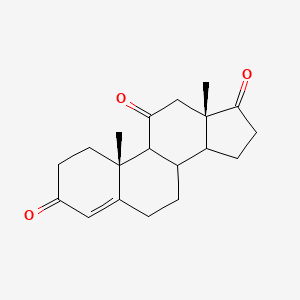
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) is a chemical compound known for its stability and unique properties. It is a piperidine derivative with two oxygen atoms attached to the nitrogen atom, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out at elevated temperatures, usually between 50-70°C, to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) undergoes various types of chemical reactions, including:
Oxidation: It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced back to 2,2,6,6-tetramethylpiperidine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and sodium bromide, often used in aqueous solutions.
Reduction: Reducing agents such as sodium borohydride can be used to revert the compound to its original form.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones are the primary products.
Reduction: The primary product is 2,2,6,6-tetramethylpiperidine.
Substitution: Various substituted piperidine derivatives are formed depending on the nucleophile used.
科学研究应用
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in oxidation reactions, particularly in the selective oxidation of alcohols to aldehydes and ketones.
Biology: It is employed in the study of free radicals and their effects on biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
作用机制
The mechanism of action of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) involves its ability to act as a radical scavenger. It captures free radicals and prevents them from causing damage to other molecules. This property is particularly useful in oxidation reactions, where it facilitates the conversion of alcohols to aldehydes and ketones by forming a stable intermediate that can be further oxidized .
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy), used as a hindered base in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidone: Another derivative used in the synthesis of various organic compounds.
2,2,6,6-Tetramethyl-4-piperidinol: Used as a stabilizer in polymer production .
Uniqueness
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) is unique due to its dual oxygen atoms attached to the nitrogen atom, which enhances its stability and reactivity in oxidation reactions. Its ability to act as a radical scavenger also sets it apart from other similar compounds, making it highly valuable in both research and industrial applications .
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7H,5-6H2,1-4H3 |
InChI 键 |
ITYAEKRKMGBQHH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1[O])(C)C)[O])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-16-carboxylate](/img/structure/B14791786.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)


![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)


![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)

